molecular formula C8H13N3 B3039518 1-Cyclopentyl-1H-pyrazol-4-amine CAS No. 1152866-89-1

1-Cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B3039518
CAS No.: 1152866-89-1
M. Wt: 151.21 g/mol
InChI Key: VSZNBQBPCFBEKJ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives as N-Heterocyclic Compounds in Organic and Medicinal Chemistry

Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in both organic and medicinal chemistry. nih.govglobalresearchonline.net These N-heterocyclic compounds are of immense interest due to their versatile chemical reactivity and broad spectrum of biological activities. globalresearchonline.netnih.gov The pyrazole nucleus is a key structural component in numerous compounds that have found applications as pharmaceuticals and agrochemicals. globalresearchonline.netmdpi.com

In medicinal chemistry, pyrazole derivatives are recognized as "privileged structures" because they can bind to a variety of biological targets with high affinity. This has led to their incorporation into a wide range of therapeutic agents. The pharmacological diversity of these compounds is extensive, with derivatives exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. nih.govglobalresearchonline.net Several commercially successful drugs, including the anti-inflammatory celecoxib (B62257) and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring the scaffold's importance in drug discovery. mdpi.commdpi.com The metabolic stability of the pyrazole ring is another crucial factor contributing to its frequent use in the design of new drug candidates.

The synthetic accessibility and the ability to functionalize the pyrazole ring at various positions allow chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. nih.govmdpi.com This adaptability enables the creation of large libraries of compounds for screening and the optimization of lead compounds in drug development programs.

Evolution of Research Interest in Amino-Substituted Pyrazoles

Within the large family of pyrazole derivatives, those bearing an amino substituent have garnered significant attention, emerging as a particularly valuable subclass in medicinal chemistry. mdpi.com The introduction of an amino group (—NH₂) onto the pyrazole ring provides a key interaction point, often acting as a hydrogen bond donor, which can significantly enhance binding affinity to biological targets like enzymes and receptors. mdpi.comresearchgate.net

The position of the amino group on the pyrazole ring—at C3, C4, or C5—is crucial in determining the compound's biological activity and chemical properties. mdpi.com For instance, 3-aminopyrazoles and 5-aminopyrazoles are widely reported as potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules. mdpi.comnih.gov In contrast, 4-aminopyrazoles have historically been explored for different applications, including their potential as anticonvulsant and antioxidant agents. mdpi.comnih.gov

Recent research has increasingly focused on aminopyrazoles as scaffolds for developing highly selective inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. nih.govnih.govacs.org The amino group often serves as a key "hinge-binding" element, anchoring the inhibitor to the ATP-binding site of the kinase. nih.gov The ongoing exploration of aminopyrazoles continues to yield novel compounds with promising therapeutic potential, demonstrating the enduring and evolving interest in this specific chemotype. mdpi.com

Contextualization of 1-Cyclopentyl-1H-pyrazol-4-amine within the Pyrazole Family

This compound is a specific derivative that belongs to the 4-aminopyrazole class. Its structure is characterized by a pyrazole ring substituted at the N1 position with a cyclopentyl group and at the C4 position with an amino group. This combination of features positions the molecule as a valuable building block and a compound of interest for further chemical exploration.

While extensive research dedicated solely to this compound is not widely published, its significance can be understood through its role as a chemical intermediate and by analyzing its structural components in the context of related, well-studied molecules.

Physicochemical Properties and Structure

The properties of this compound are derived from its constituent parts: the aromatic pyrazole core, the basic amino group, and the non-polar cyclopentyl substituent. The cyclopentyl group, in particular, increases the molecule's lipophilicity, which can influence its solubility and pharmacokinetic properties in potential applications.

Below is a table of its key chemical identifiers and properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
CAS Number 933633-51-9
Structure A five-membered pyrazole ring with a cyclopentyl group attached to one nitrogen atom and an amino group at the 4-position.

This data is compiled from publicly available chemical supplier information.

Role as a Synthetic Intermediate

A primary and documented role for this compound is as a precursor in the synthesis of more complex molecules. For example, it is used to synthesize 1-Cyclopentyl-N-isobutyl-1H-pyrazol-4-amine through N-alkylation of the amino group. This derivative, in turn, is identified as a potential lead compound for drug development, highlighting the foundational importance of the parent molecule. The presence of the reactive amino group allows for a variety of chemical modifications, making it a versatile building block for creating libraries of new compounds for screening.

Potential Research Applications

Given the established biological activities of the 4-aminopyrazole scaffold, this compound is a molecule of significant interest for medicinal chemistry research. The N1-substituent on the pyrazole ring is known to be a critical determinant of a compound's selectivity and potency, particularly in kinase inhibitors. The cyclopentyl group at this position can provide an optimal fit into the hydrophobic pockets of certain enzyme active sites.

Indeed, the N-cyclopentyl pyrazole moiety is a feature of advanced kinase inhibitors. For instance, a complex derivative containing a β-cyclopentyl pyrazole structure serves as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. chemicalbook.com This connection underscores the relevance of the cyclopentyl-pyrazole framework in modern drug design. Therefore, this compound represents a valuable starting point for the discovery of new therapeutic agents, particularly in the area of kinase inhibition for diseases such as cancer and autoimmune disorders. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZNBQBPCFBEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of 1 Cyclopentyl 1h Pyrazol 4 Amine

Reactivity of the Amine Moiety (C4-amine)

The primary amine group at the C4 position of the pyrazole (B372694) ring is a key handle for derivatization, exhibiting typical nucleophilic reactivity. The electronic nature of the pyrazole ring, influenced by the N1-cyclopentyl substituent, modulates the reactivity of this amine. The absence of a strongly electron-withdrawing group on the pyrazole ring enhances the electron density at the C4 position, thereby increasing the nucleophilicity of the amine group.

Oxidation Reactions

The amine moiety of aminopyrazoles can undergo oxidation under specific conditions. While direct oxidation studies on 1-cyclopentyl-1H-pyrazol-4-amine are not extensively detailed, related aminopyrazole chemistry suggests several potential pathways. One such transformation is oxidative dehydrogenative coupling. In the presence of an oxidant, pyrazol-5-amines can couple to form highly functionalized heteroaromatic azo compounds. nih.gov Another potential, more drastic, oxidative reaction is the ring-opening of the pyrazole core, which has been observed for 1H-pyrazol-5-amines under transition-metal-free oxidative conditions, leading to derivatives like 3-diazenylacrylonitriles. researchgate.net Computational studies on similar compounds suggest this proceeds through a hydroxylamine (B1172632) intermediate. researchgate.net

Reduction Reactions

The C4-amine group, being a primary amine, is in a low oxidation state and is not susceptible to reduction under standard chemical conditions. Reduction reactions are more pertinent in the synthesis of this compound itself, for instance, through the reduction of a corresponding nitro-pyrazole precursor. The selective reduction of a nitro group at the C3 position of the 1-cyclopentyl-pyrazole ring to an amine can be achieved using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or acidic iron reduction.

Substitution Reactions for Derivatization

The nucleophilic nature of the C4-amine allows for a variety of substitution reactions, making it a cornerstone for building more complex molecules. These reactions include alkylation, acylation, and the formation of sulfonamides. msu.edu

A particularly important transformation for aromatic amines is diazotization. The amine group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium (e.g., NaNO₂, H₂SO₄). This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents through Sandmeyer or related reactions, allowing for the introduction of halogens (e.g., using CuBr), cyano groups, and other functionalities. Furthermore, the amine can participate in coupling reactions, such as those with aryl halides, to form more complex derivatives.

Table 1: Summary of Reactions at the C4-Amine Moiety

Reaction Type Typical Reagents/Conditions Product Type
Oxidative Coupling Oxidizing agents (e.g., TBHP, I₂) Azo compounds
Substitution (Sulfonamide formation) Benzenesulfonyl chloride, aqueous base N-Sulfonated pyrazole
Substitution (Diazotization) NaNO₂, H₂SO₄, 0–5°C Pyrazol-4-diazonium salt
Sandmeyer Reaction (from diazonium salt) CuBr, HBr 4-Bromo-1-cyclopentyl-1H-pyrazole
Substitution (N-Arylation) Aryl halides, base (e.g., K₂CO₃), catalyst (e.g., Cu) N-Aryl-1-cyclopentyl-1H-pyrazol-4-amine

Functionalization of the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The C4-amino group is a potent activating group, directing incoming electrophiles primarily to the adjacent C3 and C5 positions. youtube.com

Introduction of Diverse Substituent Groups

A variety of functional groups can be installed onto the pyrazole core, significantly altering the molecule's properties. These substitutions are typically achieved through electrophilic aromatic substitution reactions. Key examples include halogens (Cl, Br, I), nitro groups (NO₂), and thiocyano groups (SCN). nih.govnih.gov The introduction of these groups provides further handles for subsequent chemical modifications.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Core

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich pyrazole ring on a strong electrophile, forming a positively charged intermediate (an arenium ion analog), followed by deprotonation to restore aromaticity. youtube.com

Halogenation : The pyrazole ring can be readily halogenated. Bromination and chlorination can be achieved using reagents like Br₂ or Cl₂, often in solvents like CCl₄ or acetic acid. nih.gov N-halosuccinimides (NCS, NBS) are also effective reagents for this purpose. nih.gov Iodination can be performed using iodine (I₂) in the presence of an oxidant. nih.gov Given the strong activating effect of the C4-amine, these substitutions are expected to occur at the C3 and/or C5 positions.

Nitration : Nitration involves the introduction of a nitro (NO₂) group using nitrating agents such as nitric acid. masterorganicchemistry.com This reaction has been demonstrated in the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine, confirming that the pyrazole ring can be successfully nitrated. The electron-withdrawing nitro group significantly alters the electronic properties of the ring.

Thiocyanation : C-H thiocyanation represents a more specialized functionalization. This can be accomplished through the anodic oxidation of a thiocyanate (B1210189) salt in the presence of the pyrazole substrate. nih.gov This method allows for the direct introduction of a thiocyano group onto the electron-rich aromatic core.

Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrazole Core

Reaction Type Typical Reagents/Conditions Expected Position of Substitution
Chlorination Cl₂, CH₂Cl₂ or N-Chlorosuccinimide (NCS) C3 and/or C5
Bromination Br₂, CHCl₃ or N-Bromosuccinimide (NBS) C3 and/or C5
Iodination I₂, oxidant (e.g., TBHP) C3 and/or C5
Nitration Nitric Acid (HNO₃) C3 and/or C5
Thiocyanation Anodic oxidation with thiocyanate ions C3 and/or C5

Nucleophilic Attack at Specific Ring Positions

The pyrazole ring is a π-excessive heterocycle, making it generally resistant to direct attack by nucleophiles. The presence of the electron-donating 4-amino group further deactivates the ring toward nucleophilic aromatic substitution. Consequently, direct nucleophilic attack on the carbon atoms of the pyrazole ring of this compound is unfavorable unless the ring is first activated by the introduction of strong electron-withdrawing groups.

However, the concept of nucleophilic attack is relevant in several other contexts:

Nucleophilicity of the 4-Amino Group : The primary amine at the C4 position is nucleophilic and readily participates in reactions with a wide array of electrophiles. This reactivity is fundamental to many of the transformations discussed in subsequent sections, including the formation of amides, ureas, and fused heterocyclic systems. nih.gov

Substitution on a Halogenated Pyrazole Core : If the pyrazole ring is first functionalized with a leaving group, such as a halogen, it becomes susceptible to nucleophilic substitution. For instance, a derivative like 5-bromo-1-cyclopentyl-1H-pyrazol-4-amine could react with various nucleophiles to displace the bromide ion. This SNAr (Nucleophilic Aromatic Substitution) pathway is a common strategy for introducing diverse functionalities onto the pyrazole scaffold.

Intramolecular Nucleophilic Attack : The 4-amino group can act as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to facilitate ring-closing reactions, leading to the formation of fused bicyclic or polycyclic structures. youtube.com

Formation of Fused Heterocyclic Systems Involving the Pyrazole Core

This compound is an excellent building block for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. The 4-amino group, in conjunction with the adjacent C5-H atom, provides a reactive site for annulation reactions. chim.it

The fusion of a six-membered ring onto the pyrazole core of this compound leads to important bicyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These reactions typically involve the condensation of the 4-aminopyrazole with a 1,3-bielectrophilic partner.

Pyrazolo[3,4-b]pyridines: This scaffold can be synthesized via the Friedländer annulation by reacting a 4-aminopyrazole with various carbonyl compounds. For example, the reaction with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ yields the corresponding pyrazolo[3,4-b]pyridine. mdpi.com Another modern approach involves a cascade 6-endo-dig cyclization with alkynyl aldehydes, which can be modulated to produce halogenated or non-halogenated products. nih.gov

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazoles
Starting AminopyrazoleReagentCatalyst/ConditionsFused ProductYieldReference
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated KetoneZrCl₄, DMF/EtOH, 95 °C4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine13-28% mdpi.com
5-Amino-3-methyl-1-phenyl-1H-pyrazolePhenylprop-2-yn-1-alAg₂CO₃, p-TsOH·H₂O, DCE, 80 °C3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine86% nih.gov
5-Amino-3-methyl-1-phenyl-1H-pyrazolePhenylprop-2-yn-1-alI₂, p-TsOH·H₂O, DCE, 80 °C5-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine82% nih.gov

Pyrazolo[3,4-d]pyrimidines: These fused systems are of significant interest as kinase inhibitors. nih.gov Synthetic routes often involve the cyclization of a 4-aminopyrazole-5-carboxamide derivative or, more commonly, the displacement of a leaving group from a pre-formed pyrazolo[3,4-d]pyrimidine ring. For example, 4-chloropyrazolo[3,4-d]pyrimidine can be reacted with a variety of amines to generate a library of N4-substituted products. nih.gov This demonstrates a viable pathway for incorporating the this compound scaffold into such fused systems through Buchwald-Hartwig coupling, or by using it to displace a leaving group.

Beyond simple bicyclic systems, the reactivity of the 4-aminopyrazole moiety can be harnessed to build more complex, polycyclic molecular architectures. These multi-step sequences often involve an initial annulation followed by further transformations. A notable example involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones, which, after a series of transformations including oxidation and rearrangement, yields polycyclic structures like 3,4-dihydro-5H-pyrazolo[4,3-f] mdpi.comCurrent time information in Bangalore, IN.naphthyridin-5-ones. thieme-connect.com This highlights the potential of using this compound as a starting point for intricate molecular designs.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the functionalization of this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but requires a halide or triflate on one of the coupling partners. Therefore, to utilize this reaction, this compound must first be halogenated, for instance at the C3 or C5 position. Extensive research has been conducted on the Suzuki coupling of halogenated aminopyrazoles. nih.gov These studies show that bromo- and chloropyrazoles are often superior substrates to iodopyrazoles, as they exhibit a lower tendency to undergo a competing dehalogenation side reaction. nih.gov A wide range of aryl, heteroaryl, and vinyl boronic acids can be coupled under palladium catalysis, making this a robust method for elaborating the pyrazole core. nih.govacs.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyrazoles
Pyrazole SubstrateCoupling PartnerCatalyst SystemBase / SolventYieldReference
3-Amino-4-bromo-1H-pyrazolePhenylboronic acidPd(OAc)₂, SPhosK₂CO₃ / Dioxane, H₂O92% nih.gov
3-Amino-4-chloro-1H-pyrazole(4-Methoxyphenyl)boronic acidPd₂(dba)₃, SPhosK₂CO₃ / Dioxane, H₂O96% nih.gov
4-Bromo-1H-pyrazol-3-amine(E)-Styrylboronic acidPd(OAc)₂, RuPhosK₂CO₃ / Dioxane, H₂O75% nih.gov

The Buchwald-Hartwig amination offers two distinct strategies for functionalizing the this compound scaffold. wikipedia.org

Pyrazole as Nucleophile : The compound itself can serve as the amine nucleophile, coupling with a variety of aryl or heteroaryl halides. This reaction provides a direct method for N-arylation of the 4-amino group, leading to the synthesis of N-aryl-1-cyclopentyl-1H-pyrazol-4-amines. General methods for the amination of heteroaryl bromides using palladium catalysts with specialized phosphine (B1218219) ligands are well-established and applicable. acs.org

Pyrazole as Electrophile : Alternatively, a halogenated derivative, such as 5-bromo-1-cyclopentyl-1H-pyrazol-4-amine, can serve as the electrophilic partner. This allows for the introduction of a new amino group at the C5 position by coupling with primary or secondary amines, including anilines and alkylamines. nih.gov Studies on the C4-amination of 4-halopyrazoles have shown that palladium catalysts with bulky phosphine ligands like tBuDavePhos are effective, particularly for amines lacking β-hydrogens. nih.gov For alkylamines that do possess β-hydrogens, copper(I)-catalyzed conditions may offer complementary reactivity. nih.gov

Table 3: Buchwald-Hartwig Amination of Halogenated Pyrazoles
Pyrazole SubstrateAmine PartnerCatalyst SystemBase / SolventYieldReference
4-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂, tBuDavePhosNaOtBu / Toluene95% nih.gov
4-Bromo-1-trityl-1H-pyrazoleBenzylaminePd(dba)₂, tBuDavePhosNaOtBu / Toluene88% nih.gov
4-Iodo-1-trityl-1H-pyrazolePyrrolidineCuI, (L)-prolineK₂CO₃ / DMSO89% nih.gov
4-Bromo-1H-imidazoleMorpholinePd₂(dba)₃, P(o-tol)₃LHMDS / THF85% acs.org

Spectroscopic Characterization and Structural Elucidation of 1 Cyclopentyl 1h Pyrazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. By absorbing and re-emitting electromagnetic radiation at specific frequencies, these nuclei provide detailed information about their chemical environment, connectivity, and spatial relationships within the molecule.

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum reveals the chemical shift (δ), which indicates the electronic environment of a proton, the integration, which corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern), which reveals the number of neighboring protons.

For 1-Cyclopentyl-1H-pyrazol-4-amine, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the cyclopentyl group, and the amine group.

Pyrazole Ring Protons: The protons at the C3 and C5 positions of the pyrazole ring are expected to appear as singlets in the aromatic region, typically between 7.0 and 8.0 ppm. Their exact chemical shifts would be influenced by the electronic effects of the cyclopentyl and amino substituents.

Cyclopentyl Group Protons: The methine proton directly attached to the pyrazole nitrogen (N1) would appear as a multiplet, likely a quintet, further downfield than the other cyclopentyl protons due to the deshielding effect of the aromatic ring. The methylene (B1212753) protons of the cyclopentyl ring would likely appear as overlapping multiplets in the aliphatic region (typically 1.5-2.2 ppm).

Amine Protons: The protons of the NH₂ group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, and it may undergo deuterium (B1214612) exchange upon addition of D₂O.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Note: This table is based on typical chemical shift values for similar structural motifs and is for illustrative purposes.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-3 (Pyrazole)~7.5Singlet1H
H-5 (Pyrazole)~7.3Singlet1H
NHVariable (e.g., ~3.5)Broad Singlet2H
N-CH (Cyclopentyl)~4.5Multiplet (Quintet)1H
Cyclopentyl CH₂~1.6-2.1Multiplet8H

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Typically, each unique carbon atom gives a distinct signal, and the chemical shift indicates its hybridization and chemical environment.

For this compound, the spectrum would display signals for the three distinct carbons of the pyrazole ring and the three unique carbon environments in the cyclopentyl group (C1', C2'/C5', and C3'/C4').

Pyrazole Ring Carbons: The carbons of the pyrazole ring would resonate in the aromatic region of the spectrum. The carbon bearing the amino group (C4) would be significantly shielded compared to the other ring carbons.

Cyclopentyl Group Carbons: The methine carbon (C1') attached to the nitrogen would appear in the range of 50-60 ppm, while the methylene carbons would be found further upfield.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Note: This table is based on typical chemical shift values for similar structural motifs and is for illustrative purposes.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)~135
C-4 (Pyrazole)~120
C-5 (Pyrazole)~130
C-1' (Cyclopentyl)~58
C-2'/C-5' (Cyclopentyl)~33
C-3'/C-4' (Cyclopentyl)~24

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships that may not be evident from 1D spectra. The Nuclear Overhauser Effect Spectroscopy (2D-NOESY) experiment is particularly useful for determining through-space proximity of protons.

In a NOESY spectrum of this compound, cross-peaks would be expected between protons that are close to each other in space, typically within 5 Å. This would be crucial for confirming the regiochemistry of the cyclopentyl substitution. For instance, a NOESY correlation would be anticipated between the methine proton of the cyclopentyl group and the H-5 proton of the pyrazole ring, confirming the attachment of the cyclopentyl group at the N-1 position. Correlations might also be observed between the cyclopentyl protons and the protons of substituents on adjacent positions of the pyrazole ring in more complex derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amines. In positive ion mode (ES+), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

For this compound (Molecular Formula: C₈H₁₃N₃, Molecular Weight: 151.21 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the protonated molecule.

Table 3: Predicted ESI-MS (ES+) Data for this compound Isomer (Data based on predicted values for the isomer N-cyclopentyl-1H-pyrazol-4-amine)

Ion Predicted m/z
[M+H]⁺152.1182
[M+Na]⁺174.1002

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of an ion, which serves as a powerful confirmation of the molecular formula.

By comparing the experimentally measured exact mass of the [M+H]⁺ ion of this compound to the calculated mass for the formula C₈H₁₄N₃⁺, the elemental composition can be unequivocally confirmed. Any deviation outside a small tolerance (typically <5 ppm) would indicate an incorrect formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Calculated HRMS Data for the Protonated Molecule [M+H]⁺

Molecular Formula Calculated Exact Mass
C₈H₁₄N₃⁺152.11822

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important analytical technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the amine (N-H), cyclopentyl (C-H), and pyrazole ring (C=N, C=C, C-N) moieties.

The primary amine group (-NH₂) is typically identified by two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com Specifically, primary amines exhibit both an asymmetric and a symmetric N-H stretching vibration. libretexts.org Additionally, the N-H bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ region, while a broad N-H wagging band can be observed between 910-665 cm⁻¹. orgchemboulder.com

The cyclopentyl group contributes characteristic aliphatic C-H stretching absorptions. These C(sp³)-H stretching vibrations are typically found in the 2960-2800 cm⁻¹ range. wpmucdn.com The C-H bending vibrations for the CH₂ groups of the cyclopentyl ring are expected around 1470-1440 cm⁻¹.

The pyrazole ring itself presents a unique fingerprint in the IR spectrum. Aromatic C-H stretching vibrations from the pyrazole ring are expected just above 3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the aromatic ring typically give rise to several bands in the 1600-1400 cm⁻¹ region. researchgate.net The C-N stretching vibrations within the pyrazole ring can also be observed, often appearing in the 1335-1250 cm⁻¹ range for aromatic amines. orgchemboulder.com A study on 3(5)-aminopyrazoles provides detailed assignments for the vibrational modes of the aminopyrazole core, confirming the complexity of the ring vibrations. nih.gov

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3200 orgchemboulder.comlibretexts.org
N-H Bend (scissoring)1650 - 1580 orgchemboulder.com
N-H Wag910 - 665 orgchemboulder.com
Cyclopentyl GroupC-H Stretch2960 - 2800 wpmucdn.com
CH₂ Bend1470 - 1440
Pyrazole Ring=C-H Stretch~3100 - 3000 vscht.cz
C=C and C=N Stretch1600 - 1400 researchgate.net
C-N Stretch1335 - 1250 orgchemboulder.com

Advanced X-ray Diffraction Studies for Crystal Structures (if available for related compounds)

While specific X-ray diffraction data for this compound is not publicly available, analysis of closely related pyrazole derivatives provides significant insight into their three-dimensional structures and crystal packing. Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions.

The molecular conformation and intermolecular forces, such as hydrogen bonding, are crucial in defining the crystal lattice. In pyrazole derivatives containing amine or amide functionalities, hydrogen bonds of the N-H···O or N-H···N type are prevalent and play a dominant role in stabilizing the crystal structure. spast.org For aminopyrazoles, these hydrogen bonds can link molecules into dimers, chains, or more complex three-dimensional networks. The packing motifs of 4-halogenated-1H-pyrazoles have been shown to form either trimeric units or catemeric (chain-like) structures depending on the halogen substituent. mdpi.com

An example of a complex pyrazole derivative, 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, provides a concrete illustration of crystallographic parameters for this class of compounds. Its structure was determined to be in the triclinic system with a P-1 space group. nih.gov The detailed crystallographic data for this related compound are presented in the table below.

Parameter1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde nih.gov
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.348(2)
b (Å)9.793(2)
c (Å)16.366(4)
α (°)87.493(6)
β (°)87.318(6)
γ (°)84.676(6)
Volume (ų)1485.1(6)
Z (molecules/unit cell)4

This data demonstrates the type of detailed structural information that can be obtained from X-ray diffraction studies, confirming molecular connectivity and revealing the intricacies of crystal packing. Such studies are indispensable for understanding the structure-property relationships in solid-state materials.

Computational Chemistry and Theoretical Investigations of 1 Cyclopentyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and geometry of molecules. Such studies provide fundamental information about a compound's stability, reactivity, and spectroscopic properties.

A thorough conformational analysis using DFT would be essential to understand the three-dimensional structure of 1-Cyclopentyl-1H-pyrazol-4-amine. The cyclopentyl ring is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. The energetically most favorable conformation and the rotational barrier around the C-N bond connecting the cyclopentyl group to the pyrazole (B372694) ring would be determined. These calculations are critical as the spatial arrangement of the cyclopentyl group can significantly influence how the molecule interacts with biological targets.

While specific data for this compound is not published, a representative analysis would identify the lowest energy conformers and the energy differences between them.

Table 1: Representative Data from a DFT Conformational Analysis This table is illustrative and does not represent published data for this specific compound.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-N-N) Key Feature
Envelope 0.00 145.2° One carbon atom out of the plane of the other four.

DFT calculations are used to analyze the electronic properties of the pyrazole ring, a key pharmacophore. This includes mapping the distribution of electron density, calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determining electrostatic potential (ESP) surfaces. nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov The ESP map reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting non-covalent interactions like hydrogen bonding. nih.gov

Table 2: Representative Electronic Properties from a DFT Analysis This table is illustrative and does not represent published data for this specific compound.

Property Calculated Value Significance
HOMO Energy -6.5 eV Region most likely to donate electrons.
LUMO Energy -1.2 eV Region most likely to accept electrons.
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design for predicting ligand-target interactions.

In the absence of specific published docking studies for this compound, it is known that pyrazole derivatives frequently act as kinase inhibitors. nih.gov A typical in silico workflow would involve docking the compound into the ATP-binding site of various kinases. The simulation would predict key interactions, such as hydrogen bonds between the pyrazole's nitrogen atoms or the 4-amino group and amino acid residues in the kinase hinge region (e.g., glutamate, leucine). Hydrophobic interactions involving the cyclopentyl ring with nonpolar residues in the binding pocket would also be identified.

Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which helps rank potential inhibitors. nih.gov Lower docking scores generally indicate a more favorable binding interaction. To assess selectivity, the compound would be docked against a panel of different proteins (e.g., various kinase families). A compound that shows a significantly better docking score for one target over others is predicted to be more selective, which is a desirable property for reducing off-target effects.

Table 3: Representative Molecular Docking Results This table is illustrative and does not represent published data for this specific compound.

Protein Target Docking Score (kcal/mol) Key Interacting Residues Predicted Hydrogen Bonds
Kinase A -9.5 Leu83, Glu91, Val125 2
Kinase B -7.2 Met78, Asp145 1

In Silico Predictions for Mechanistic Insights

Beyond docking, other in silico methods provide deeper mechanistic insights. Molecular Dynamics (MD) simulations can be performed to study the stability of a predicted ligand-protein complex over time. nih.gov An MD simulation would reveal how the protein and ligand adjust their conformations upon binding and whether key interactions, like the hydrogen bonds identified in docking, are maintained. nih.gov These simulations can validate the docking poses and provide a more dynamic picture of the binding event, offering clues into the mechanism of action at an atomic level.

Structure-Based Drug Design Principles Applied to the Scaffold

Structure-based drug design (SBDD) is a rational approach in medicinal chemistry that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize ligands that can modulate its function. The this compound scaffold presents several key features that are amenable to SBDD principles, particularly in the context of developing enzyme inhibitors.

The pyrazole ring is a common motif in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological macromolecules. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions that anchor the ligand in the active site.

Computational models, such as those derived from Density Functional Theory (DFT) calculations on analogous compounds like 1-cyclopropyl-1H-pyrazol-4-amine, suggest a planar pyrazole ring, which is a favorable conformation for establishing effective orbital overlap in stacking interactions. The 4-amino group attached to the pyrazole core is a key functional group that can also participate in hydrogen bonding, further enhancing the binding affinity and specificity of the molecule for its target.

The flexibility of the cyclopentyl ring, which can adopt various puckered conformations, allows it to adapt to the specific shape of a hydrophobic sub-pocket, a principle often exploited in SBDD to improve potency and selectivity.

The pyrazole scaffold is a well-established core for the development of kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov Structure-based design of pyrazole-containing kinase inhibitors often targets the ATP-binding site.

For instance, studies on 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 (JAK3) inhibitors have demonstrated how the pyrazole-containing core can be optimized to achieve high potency and selectivity. nih.gov Molecular docking simulations of these derivatives have revealed key interactions with amino acids in the ATP binding site. nih.gov Although this compound is a simpler scaffold, the fundamental principles of targeting the hinge region of the kinase, forming hydrogen bonds with backbone atoms, and extending a hydrophobic moiety into a nearby pocket are directly applicable. The 4-amino group can serve as a hinge-binder, while the cyclopentyl group can be positioned to interact with hydrophobic residues.

While direct computational data for this compound is scarce, we can infer its potential from studies on analogous structures. For example, computational analysis of 1-cyclopropyl-1H-pyrazol-4-amine indicates a dihedral angle of 112.5° between the cyclopropyl (B3062369) and pyrazole planes, and the potential for intramolecular hydrogen bonding between the C4 amino group and the N1 atom, which stabilizes the conformation. Such conformational preferences are critical for predicting how the molecule will orient itself within a binding site.

The following table summarizes key computational and experimental data for related pyrazole derivatives, which can serve as a reference for the potential properties of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Computational InsightsRelevant Biological Activity
1-Cyclopentyl-3-nitro-1H-pyrazol-4-amineC8H12N4O2196.21The nitro group facilitates redox reactions, while the pyrazole ring supports hydrogen bonding and π-stacking. Potential enzyme inhibitor.
1-Cyclopropyl-1H-pyrazol-4-amineC6H9N3123.16DFT calculations suggest a planar pyrazole ring with slight puckering. Predicted pKa of the amino group is 9.1 ± 0.3. Inhibitor of Discoidin Domain Receptors (DDRs) and other kinases.
1H-Pyrazolo[3,4-d]pyrimidin-4-amino derivativesVariesVariesMolecular docking reveals key interactions with the ATP binding site of JAK3, including a covalent bond with Cys909 for some derivatives. nih.govPotent and selective JAK3 inhibitors. nih.gov

These examples underscore the utility of the pyrazole scaffold in SBDD. By modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the electronic and steric properties of the molecule to achieve desired interactions with a specific biological target. The this compound scaffold, with its combination of a hydrogen-bonding aminopyrazole core and a hydrophobic cyclopentyl group, represents a valuable starting point for the design of novel therapeutic agents.

Biological Activities and Mechanistic Interrogations of 1 Cyclopentyl 1h Pyrazol 4 Amine Derivatives

Role as Enzyme and Receptor Modulators

The 1-Cyclopentyl-1H-pyrazol-4-amine scaffold serves as a versatile template for developing potent and selective modulators of enzymes and receptors. The pyrazole (B372694) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions, such as hydrogen bonds and π-π stacking, with the active sites of biological macromolecules. The amine group at the 4-position provides a crucial anchor point for these interactions and a site for further chemical elaboration to enhance potency and selectivity. The cyclopentyl group at the N1 position often contributes to favorable hydrophobic interactions within the binding pockets of target proteins. These structural features enable derivatives of this compound to function as inhibitors or modulators of various enzyme classes, leading to a range of pharmacological effects.

Inhibition of Specific Enzyme Classes

Research has predominantly focused on the role of this compound derivatives as inhibitors of protein kinases, a large family of enzymes that regulate the majority of cellular processes. The abnormal activity of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets. The pyrazole-based structure has proven to be an excellent starting point for the design of specific protein kinase inhibitors (PKIs).

The N-(1H-pyrazol-yl)pyrimidine-amine core, a structure related to this compound derivatives, is a well-established pharmacophore for developing kinase inhibitors. By modifying this core scaffold, researchers have successfully developed compounds that target various subfamilies of protein kinases with high affinity and selectivity.

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers. Pyrazole derivatives have been developed as potent inhibitors of these kinases. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activity against Aurora A and B. One of the most active compounds, 10e, demonstrated significant inhibition of both kinases. Molecular modeling suggests these compounds bind to the ATP-binding site of the kinase. The pyrazole scaffold is crucial for interacting with key residues in the kinase domain.

Table 1: Inhibitory Activity of Pyrazole Derivatives Against Aurora Kinases

Compound Aurora A (IC₅₀ µM) Aurora B (IC₅₀ µM) Reference
10e 0.939 0.583
P-6 0.11 -

IC₅₀: The half-maximal inhibitory concentration.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is critical for cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms, inflammatory diseases, and cancers. Consequently, JAKs are major targets for therapeutic intervention.

A series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors. Many of these compounds exhibited inhibitory concentrations (IC₅₀) in the low nanomolar range. Compound 3f , for example, showed potent inhibition against JAK1, JAK2, and JAK3. Docking studies revealed that the pyrazole's -NH and =N moieties form crucial hydrogen bonds with the hinge region (GLU930 and LEU932) of the JAK2 ATP-binding pocket. Similarly, pyrazole-based compounds like Ruxolitinib and AZD4205 have been developed as potent JAK1/JAK2 and selective JAK1 inhibitors, respectively.

Table 2: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives Against JAKs

Compound JAK1 (IC₅₀ nM) JAK2 (IC₅₀ nM) JAK3 (IC₅₀ nM) Reference
3f 3.4 2.2 3.5

IC₅₀: The half-maximal inhibitory concentration.

Another study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives also showed potent inhibition of JAK2 and JAK3.

Table 3: Inhibitory Activity of Imidazolyl-Pyrazole Derivatives Against JAKs

Compound JAK2 (IC₅₀ µM) JAK3 (IC₅₀ µM) Reference
10e 0.166 0.057

IC₅₀: The half-maximal inhibitory concentration.

Cyclin-dependent kinases (CDKs) are essential for regulating the cell division cycle, and their inhibitors are of great interest as anticancer agents. CDK2, in particular, is a key target for developing new cancer treatments. A bioisosteric replacement strategy, substituting a phenylsulfonamide moiety with a pyrazole ring, led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity.

Compound 15 from this series was identified as the most potent CDK2 inhibitor, with a Kᵢ value of 0.005 µM, and it displayed significant antiproliferative activity across a panel of cancer cell lines. Mechanistic studies confirmed that this compound reduced the phosphorylation of a key CDK2 substrate and induced cell cycle arrest and apoptosis.

Table 4: Inhibitory Activity of Pyrazole Derivatives Against CDKs

Compound CDK2 (Kᵢ µM) CDK5 (Kᵢ µM) A2780 cells (GI₅₀ µM) Reference
14 0.007 0.003 0.820
15 0.005 - 0.127–0.560

Kᵢ: Inhibition constant; GI₅₀: The half-maximal growth inhibition concentration.

While specific studies focusing solely on 1-cyclopentyl-1H-

Alpha-Glucosidase Inhibition

Certain pyrazole derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. A study on novel C-4 sulfenylated pyrazoles demonstrated their potential in this area. Specifically, after showing potent α-amylase inhibition, the most effective compounds were also tested for their effects on α-glycosidase. The kinetic analysis revealed that these compounds, notably 6b and 6i, inhibit α-glycosidase through a mixed mode of inhibition, indicating a complex interaction with the enzyme. nih.gov

Alpha-Amylase Inhibition

The inhibition of α-amylase, another key enzyme in dietary carbohydrate breakdown, has been a target for pyrazole derivatives. Research into tetra-substituted pyrazoles has shown significant inhibitory activity against α-amylase. nih.gov In one study, all synthesized derivatives demonstrated good inhibitory effects. nih.gov Compounds designated as 6b and 6i were particularly potent, exhibiting lower IC₅₀ values than the standard drug, acarbose. nih.gov Kinetic studies further elucidated that these compounds act as mixed-mode inhibitors of α-amylase. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives Against Digestive Enzymes

Compound Target Enzyme Inhibition Mode Potency Comparison
Pyrazole Derivative 6b α-Amylase, α-Glucosidase Mixed Higher than Acarbose (for α-Amylase)
Pyrazole Derivative 6i α-Amylase, α-Glucosidase Mixed Higher than Acarbose (for α-Amylase)

Data sourced from in vitro studies on C-4 sulfenylated pyrazoles. nih.gov

Modulation of Receptor Activity (e.g., GABA-A receptors, as exemplified by Fipronil)

The phenylpyrazole derivative, Fipronil, serves as a prominent example of how this class of compounds can modulate receptor activity, specifically the gamma-aminobutyric acid (GABA-A) receptor. nih.govresearchgate.net Fipronil acts as a non-competitive antagonist or negative allosteric modulator of GABA-A receptors, which are chloride channels. researchgate.netfrontiersin.org Its inhibitory action results in uncontrolled neural excitation. nih.gov

The mechanism involves Fipronil binding to the GABA-A receptor, leading to a suppression of GABA-induced currents. This is achieved by decreasing the mean open time of the channel and reducing the frequency of channel openings. nih.gov Furthermore, Fipronil's presence accelerates the apparent desensitization of the receptor, which is the decay of the current during agonist exposure. nih.gov

The sensitivity of the GABA-A receptor to Fipronil is dependent on its subunit composition. frontiersin.org For instance, synaptic-like receptors (α6β3γ2S) are fully blocked by Fipronil, whereas extrasynaptic receptors (α6β3δ) experience only partial inhibition, highlighting the critical role of the γ or δ subunit in the interaction. frontiersin.org Fipronil exhibits selectivity, with a significantly higher potency for insect GABA receptors (IC₅₀ of 30 nM for cockroach) compared to mammalian ones (IC₅₀ of 1600 nM for rat). medchemexpress.com

Antioxidant Potential and Radical Scavenging Activities

The pyrazole ring is a key feature in various compounds known for their antioxidant properties. nih.gov Derivatives of pyrazole are recognized for their ability to scavenge free radicals, which is often attributed to the hydrogen-donating ability of the pyrazole's NH proton. nih.govresearchgate.net

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds. nih.govpensoft.net When the stable DPPH radical is reduced by an antioxidant, its intense purple color fades, and this change in absorbance is measured to quantify activity. researchgate.netpensoft.net

Several studies have confirmed the DPPH radical scavenging potential of pyrazole derivatives.

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have shown significant scavenging activity, with some compounds achieving up to 96.64% inhibition at a concentration of 80 mg/mL. researchgate.net

Phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, have also demonstrated the capacity to scavenge DPPH radicals. mdpi.com

Other synthesized pyrazole derivatives, including bipyrazoles, have been successfully evaluated for their antioxidant effects using this method. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Pyrazole Derivatives

Compound Concentration (mg/mL) % Inhibition
Compound 8 80 96.64%
Compound 1 80 77.31%
Compound 10 80 71.71%
Compound 3 80 58.79%
Compound 4 80 49.57%

Data represents the activity of various N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. researchgate.net

Hydroxyl (OH) Radical Scavenging Activity

The hydroxyl radical (•OH) is a highly reactive oxygen species that can cause significant cellular damage. Certain pyrazole derivatives have shown efficacy in neutralizing this radical. Specifically, 3,5-diarylpyrazoline derivatives have demonstrated excellent scavenging activity against hydroxyl radicals in various assays. nih.gov

Superoxide (B77818) (SOR) Radical Scavenging Activity

The superoxide radical (•O₂⁻) is another damaging free radical targeted by antioxidant compounds. Research has shown that pyrazole-containing molecules are effective scavengers of superoxide anions. nih.gov Similar to their activity against hydroxyl radicals, 3,5-diarylpyrazoline derivatives have exhibited excellent scavenging capabilities against superoxide radicals. nih.gov

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory properties. The pyrazole moiety is a key component in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257), which selectively inhibits cyclooxygenase-2 (COX-2). nih.govcu.edu.eg This has spurred further investigation into novel pyrazole analogues as potential anti-inflammatory agents. nih.gov

Research has shown that certain pyrazole derivatives can exhibit significant anti-inflammatory effects in vivo. For instance, in a standard carrageenan-induced paw edema model in rats, several newly synthesized pyrazole compounds showed anti-inflammatory activity comparable to the standard drug indomethacin. cu.edu.eg Specifically, compounds featuring benzenesulfonamide, 1,3,4-oxadiazole-2-thione, and 4-substituted-1,2,4-triazole-3-thione moieties attached to the pyrazole core have been identified as potent anti-inflammatory agents. cu.edu.egdocumentsdelivered.com One particular derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to have better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov

The mechanism behind the anti-inflammatory action of these derivatives is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases. cu.edu.eg Molecular modeling studies have been employed to understand the structure-activity relationships and to provide a rationale for the observed anti-inflammatory behavior of these compounds. cu.edu.egdocumentsdelivered.com

Antimicrobial Efficacy

The broad-spectrum antimicrobial potential of this compound derivatives has been extensively documented, with studies reporting their effectiveness against various bacterial, fungal, and mycobacterial strains. nih.govnih.gov

Antibacterial Activity

Numerous studies have highlighted the antibacterial prowess of pyrazole derivatives. nih.gov For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Compounds were tested against Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). nih.gov Several of these derivatives demonstrated potent antibacterial activity. nih.gov

Another study investigating 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives found that they exhibited significant activity against anaerobic bacteria, although they were less effective against aerobic bacteria. nih.gov Furthermore, certain pyrazole derivatives have shown promising activity against S. aureus and E. coli. biointerfaceresearch.com The continual emergence of antibiotic-resistant bacterial strains underscores the importance of developing new antibacterial agents, and pyrazole derivatives represent a promising class of compounds in this endeavor. nih.gov

Antifungal Activity

In addition to their antibacterial effects, derivatives of this compound have shown considerable antifungal efficacy. nih.gov A series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in vitro activity against several phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov While many of the synthesized compounds showed some level of antifungal activity, one isoxazole (B147169) pyrazole carboxylate derivative, 7ai, displayed significant activity against R. solani. nih.gov

In another study, newly synthesized pyrazole derivatives were screened for their antifungal activity, with one compound showing high potency against Aspergillus niger, comparable to the standard drug clotrimazole. nih.gov Similarly, research on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides demonstrated their effectiveness against various mycotoxic fungal strains like Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov The development of novel fungicides is crucial for agriculture, and pyrazole derivatives are being explored for this purpose. researchgate.net

Antitubercular Activity

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has also benefited from research into pyrazole derivatives. nih.gov Several studies have reported the synthesis and evaluation of pyrazole-containing compounds for their antitubercular activity. nih.govnih.gov For example, a series of pyrazolylpyrazoline hybrids clubbed with triazole and tetrazole moieties were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective. nih.gov

Another study on 1H-pyrazolo[3,4-b]pyrazine derivatives reported their in vitro tuberculostatic activity, with minimal inhibitory concentration (MIC) values ranging from 22-100 microg/cm3. nih.gov The pyrazole scaffold is recognized for its potential in developing new antitubercular agents. nih.gov

Anticancer Activity

The anticancer potential of this compound derivatives is a significant area of research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival.

Inhibition of Cancer Cell Line Viability

Research has shown that derivatives of this compound can effectively inhibit the viability of a range of cancer cell lines. nih.gov In one study, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of VERO normal cells and MCF-7 breast cancer cells. nih.gov Some of these compounds exhibited interesting growth inhibitory effects against the cancer cell line. nih.gov

Another study focused on the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov One of the synthesized compounds displayed sub-micromolar antiproliferative activity against a panel of 13 different cancer cell lines. nih.govnih.gov Furthermore, 1-Cyclopropyl-1H-pyrazol-4-amine itself has been shown to exhibit antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The development of pyrazole-based anticancer agents continues to be a promising avenue in cancer therapy research. mdpi.com

Antiangiogenic Effects

Derivatives of pyrazole, the core structure of this compound, have demonstrated notable antiproliferative activity, a key aspect of antiangiogenesis. Research into related compounds, such as 1-Cyclopropyl-1H-pyrazol-4-amine, has shown significant growth inhibition against various cancer cell lines. For instance, this compound exhibited a 54.25% growth inhibition in HepG2 liver cancer cells and 38.44% in HeLa cervical cancer cells, indicating a degree of selective toxicity towards cancerous cells.

Further mechanistic insights come from studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have been developed as potent inhibitors of Cyclin-dependent kinase 2 (CDK2). nih.gov CDK2 is a crucial target for cancer therapy, and its inhibition can halt the cell cycle and prevent proliferation. nih.gov One potent derivative in this class, compound 15 , not only displayed sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines but also mechanistic studies confirmed its role in arresting cells in the S and G2/M phases and inducing apoptosis. nih.gov These actions—inhibiting cell proliferation and promoting programmed cell death—are fundamental to preventing the formation of new blood vessels that tumors require to grow.

Table 1: Antiproliferative Activity of a 1-Cyclopropyl-1H-pyrazol-4-amine Derivative

Cell Line Cancer Type Growth Inhibition (%)
HepG2 Liver Cancer 54.25
HeLa Cervical Cancer 38.44

Data sourced from studies on 1-Cyclopropyl-1H-pyrazol-4-amine, a structural analog.

Inhibition of Pro-angiogenic Cytokines (e.g., TNFα)

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic inflammatory cytokine that plays a significant role in promoting angiogenesis. mdpi.com The pyrazole scaffold is a key feature in several classes of compounds designed to inhibit TNF-α production. nih.govnih.gov

Novel series of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been synthesized and evaluated for their ability to inhibit TNF-α production in cultured macrophages. nih.gov Among these, two compounds, (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) and (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) , were particularly effective. nih.gov In animal models, these derivatives demonstrated the ability to suppress TNF-α levels in vivo by 57.3% and 55.8%, respectively. nih.gov

Similarly, substituted kuleuven.bekuleuven.be-bicyclic pyrazolones have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced TNF-α production, with many exhibiting activity in the low nanomolar range. nih.govresearchgate.net Another class, pyrazole–pyridazine hybrids, was also designed to target inflammation, with the most active compounds significantly inhibiting the generation of pro-inflammatory mediators, including TNF-α, in macrophages. rsc.org The mechanism for many of these pyrazole-based inhibitors involves the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling pathway for TNF-α production. nih.gov

Table 2: In vivo TNF-α Suppression by N-phenylpyrazolyl-N-glycinyl-hydrazone Derivatives

Compound Chemical Name TNF-α Suppression (%)
4a (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide 57.3
4f (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide 55.8

Data reflects in vivo activity in a carrageenan-induced thermal hypernociception model in rats. nih.gov

Antiviral Properties

Activity against Enteroviruses (EV-D68, EV-A71, CVB3)

Derivatives based on a pyrazole-containing scaffold have emerged as promising antiviral agents against several high-threat enteroviruses for which no approved antiviral treatments currently exist. nih.gov Specifically, a class of pyrazolopyridine analogs has demonstrated potent and broad-spectrum antiviral activity against multiple strains of Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). nih.gov

The discovery of these inhibitors was facilitated by high-throughput screening using a cytopathic effect (CPE) assay against the EV-D68 virus. nih.gov The primary hit compound from this screening, compound 7a , also showed encouraging activity against EV-A71. nih.gov Further optimization led to derivatives with significant potency. For instance, compound JX040 was found to inhibit the EV-D68 US/MO/14-18947 strain with a half-maximal effective concentration (EC₅₀) of 0.1 ± 0.04 μM. nih.gov This broad-spectrum activity highlights the potential of the pyrazolopyridine scaffold for developing much-needed non-polio enterovirus antivirals. nih.govnih.gov

Table 3: Antiviral Activity of a Pyrazolopyridine Analog against Enteroviruses

Compound Virus Strain EC₅₀ (μM)
JX040 EV-D68 (US/MO/14-18947) 0.1 ± 0.04
7a EV-D68 (US/KY/14-18953) Active
7a EV-A71 (Tainan/4643/1998) Active

Antiviral potency was determined in CPE assays. nih.gov

Targeting Viral Proteins

The mechanism of action for the antiviral pyrazolopyridine inhibitors has been identified through a combination of serial viral passage experiments, reverse genetics, and thermal shift binding assays. nih.gov These studies concluded that the molecules target the non-structural viral protein 2C. nih.gov The 2C protein is an essential component of the viral replication machinery in enteroviruses, making it an attractive target for antiviral drug development.

While the pyrazolopyridine class targets the 2C protein, other pyrazole-based compounds and enterovirus inhibitors are known to act on different viral components. nih.gov Other validated targets in enteroviruses include the viral capsid protein VP1 and the 3C protease, which is crucial for processing the viral polyprotein. kuleuven.benih.gov The ability of pyrazole-based structures to be adapted to target different, conserved viral proteins underscores their versatility in antiviral drug discovery. nih.gov

Mechanistic Insights into Biological Action

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is heavily influenced by the nature and position of chemical groups attached to the pyrazole ring. Structure-Activity Relationship (SAR) studies have provided critical insights into optimizing these compounds for various therapeutic targets.

In the development of meprin inhibitors, a pyrazole derivative bearing a cyclopentyl group (14c ) exhibited inhibitory activity comparable to a 3,5-diphenylpyrazole (B73989) analog (7a ), suggesting that a bulky aliphatic group like cyclopentyl can be as effective as an aromatic phenyl group in that position. nih.gov This highlights the importance of steric bulk in the interaction with the biological target. nih.gov

For antiviral pyrazolopyridine analogs, SAR studies revealed how modifications impact potency against different enteroviruses. nih.gov The substitutions on the pyrazole ring and the fused pyridine (B92270) ring are critical for broad-spectrum activity. nih.gov

Furthermore, the electronic properties of substituents play a key role. The introduction of electron-withdrawing groups, such as a nitro group, at the C3 position of the pyrazole ring can enhance antimicrobial potency. The nitro group's electron-withdrawing nature reduces the electron density of the pyrazole ring, which can enhance interactions with molecular targets. Conversely, the absence of this group on the parent this compound increases the electron density at the C4-amine, enhancing its nucleophilicity and altering its binding properties. These SAR findings are crucial for the rational design of more potent and selective pyrazole-based therapeutic agents. nih.gov

Influence of Substituent Groups on Pharmacological Profile

The pharmacological profile of pyrazole derivatives is significantly influenced by the nature and position of substituent groups on the pyrazole core. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. The cyclopentyl group at the N1 position of the pyrazole ring, as seen in the parent compound this compound, is a key feature that can be modulated to alter biological effects.

Research into various pyrazole-based compounds has demonstrated that specific substitutions can enhance their therapeutic potential, particularly in the context of anticancer activity. For instance, the introduction of different moieties at other positions on the pyrazole ring can lead to significant variations in efficacy. In a study on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β, it was found that a 3,5-diphenylpyrazole derivative showed high inhibitory activity. nih.gov Replacing one of the phenyl groups with a smaller methyl or benzyl (B1604629) group resulted in decreased activity, whereas a cyclopentyl moiety at this position maintained a similar level of high activity. nih.gov This suggests that the size and lipophilicity of the substituent at this position are critical for potent inhibition.

Furthermore, modifications to the amine group at the C4 position are crucial. The synthesis of a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides revealed that different substitutions on the benzamide (B126) moiety led to a range of antibacterial and antifungal activities. nih.gov This highlights the importance of the C4/C5-amino substituent in mediating interactions with biological targets.

In the context of anticancer activity, appropriate substitutions can greatly improve efficacy. nih.gov For example, in a series of pyrazole derivatives tested for antiproliferative activity against various cancer cell lines, a methyl ester derivative (compound 5b) was identified as the most active, showing potent inhibition of K562, MCF-7, and A549 cells. mdpi.com In contrast, a cyano derivative (compound 5e) also exhibited high potency. mdpi.com These findings underscore that small, electron-withdrawing or -donating groups can have a profound impact on the pharmacological profile.

Table 1: Influence of Substituents on the Biological Activity of Pyrazole Derivatives

Pyrazole Core/SeriesSubstituent Group & PositionObserved Effect on ActivityReference
3,5-Substituted PyrazoleCyclopentyl at C3(5)Maintained high inhibitory activity against meprin α, similar to a phenyl group. nih.gov
3,5-Substituted PyrazoleMethyl or Benzyl at C3(5)Decreased inhibitory activity against meprin α compared to a phenyl group. nih.gov
Pyrazoles 5a-eMethyl ester (compound 5b)Most potent antiproliferative activity against K562, MCF-7, and A549 cancer cell lines. mdpi.com
Pyrazoles 5a-eCyano group (compound 5e)High potency against K562, MCF-7, and A549 cancer cell lines. mdpi.com
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineVarious substituted benzamidesResulted in a wide range of antibacterial and antifungal activities, indicating the importance of this moiety for antimicrobial action. nih.gov

Exploration of Molecular Targets and Pathways

Derivatives of the pyrazole scaffold have been shown to exert their biological effects, particularly their anticancer activities, by interacting with a diverse array of molecular targets and modulating key cellular pathways. nih.govrsc.org The versatility of the pyrazole ring allows for the design of inhibitors that can target specific enzymes and proteins involved in cancer progression. nih.govresearchgate.net

A primary area of investigation has been the inhibition of protein kinases, which are often dysregulated in cancer. Pyrazole derivatives have been successfully developed as inhibitors of several critical kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govrsc.org For instance, certain pyrazolone-pyrazole derivatives have been shown to reduce VEGFR-2 levels, with one compound demonstrating 78% inhibition of this receptor, which is crucial for angiogenesis. nih.gov Other pyrazole-based hybrids have displayed effective binding to CDK2, a key regulator of the cell cycle. nih.gov The anticancer drug Crizotinib, which features a pyrazole scaffold, is a potent tyrosine kinase inhibitor. researchgate.net

Beyond kinase inhibition, pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is the building block of microtubules, which are essential for cell division, making it an important anticancer target. One study found that novel pyrazole analogues inhibited tubulin polymerization with IC50 values in the micromolar range and induced apoptosis by increasing caspase-3 activity. nih.gov Another highly active compound was found to be a more potent inhibitor of tubulin polymerization than the known agent CA-4. nih.gov

The induction of apoptosis (programmed cell death) is a central mechanism for many anticancer agents. Research on new pyrazole-thiourea derivatives has shown that these compounds can trigger apoptosis in human cancer cells. sigmaaldrich.com The most effective compound in this series, N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, increased the expression of tumor necrosis factor receptors (TRAIL-R1 and TRAIL-R2), which are involved in initiating the extrinsic apoptotic pathway. sigmaaldrich.com This was accompanied by a decrease in pro-caspase 3 and an increase in cleaved caspase 3, a key executioner of apoptosis. sigmaaldrich.com Furthermore, these derivatives were found to reduce the levels of apoptosis inhibitory proteins and down-regulate the phosphorylation of Akt, a critical node in cell survival signaling. sigmaaldrich.com Other pyrazole derivatives have been linked to the inhibition of Xanthine Oxidase (XO), an enzyme that can promote oncogenesis through the generation of reactive oxygen species (ROS). nih.gov

Table 2: Molecular Targets and Pathways Modulated by Pyrazole Derivatives

Molecular Target/PathwaySpecific ExampleEffectReference
Protein KinasesVEGFR-2, CDK2, EGFR, PI3K, Aurora-A KinaseInhibition of kinase activity, leading to reduced cell proliferation and angiogenesis. nih.govencyclopedia.pub
Tubulin Polymerizationα,β-tubulinInhibition of microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov
Apoptosis PathwayCaspase-3, TRAIL-R1, TRAIL-R2Induction of programmed cell death through activation of caspases and death receptors. nih.govsigmaaldrich.com
Cell Survival SignalingAkt PhosphorylationReduction of Akt phosphorylation, leading to decreased cell survival signaling. sigmaaldrich.com
DNA InteractionDNA Minor GrooveBinding to DNA, leading to disruption of DNA replication and cell proliferation. nih.gov
Enzyme InhibitionXanthine Oxidase (XO)Inhibition of XO, potentially reducing ROS-mediated oncogenesis. nih.gov
MetalloproteasesMeprin α, Meprin βPotent inhibition of enzyme activity. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Initiatives

Role as a Privileged Scaffold in Drug Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The pyrazole (B372694) ring system, a key feature of 1-Cyclopentyl-1H-pyrazol-4-amine, is widely regarded as such a scaffold. Its aromatic nature, combined with the presence of two nitrogen atoms, allows for a range of interactions with biological macromolecules, including hydrogen bonding and π-π stacking.

The cyclopentyl group attached to the pyrazole ring provides a distinct three-dimensional conformation and lipophilicity. This can enhance the binding affinity and selectivity of drug candidates for their target proteins. While specific research on this compound as a privileged scaffold is not extensively documented, the well-established importance of substituted pyrazoles in medicinal chemistry suggests that this compound shares these advantageous properties. The structural features of this compound allow for diverse interactions, making it a valuable starting point for developing new drugs. smolecule.com

Building Block in the Synthesis of Novel Pharmaceuticals

One of the most recognized applications of this compound is its use as a chemical building block. smolecule.com In this capacity, it serves as a foundational molecule that can be chemically modified in a variety of ways to produce more complex derivatives with specific biological activities. Its amine group provides a reactive site for further chemical transformations, enabling the synthesis of a wide array of novel compounds.

This compound is utilized in the creation of other pyrazole derivatives and functionalized molecules for research purposes. smolecule.com For instance, it can be a precursor in multi-step synthetic pathways that lead to the creation of new drug candidates. The versatility of this compound as an intermediate is a key asset in the exploration of new chemical space for drug discovery.

Development of Specific Therapeutic Candidates

The pyrazole scaffold is a component of numerous approved drugs and clinical candidates targeting a wide range of diseases. The derivatives of this compound are being investigated for their potential in various therapeutic areas, most notably in the treatment of neurodegenerative diseases.

Inhibitors for Neurodegenerative Diseases

The dysregulation of protein kinases is a hallmark of many neurodegenerative disorders. Pyrazole derivatives have shown significant promise as kinase inhibitors, and research into related compounds suggests potential neuroprotective benefits.

Addressing Alzheimer's Disease Pathologies

While direct studies linking this compound to Alzheimer's disease are not prominent in publicly available literature, the broader class of pyrazole-containing compounds has been investigated for this condition. The underlying principle is the inhibition of kinases that contribute to the formation of amyloid-beta plaques and neurofibrillary tangles, which are the primary pathological features of Alzheimer's disease. The development of molecules from this scaffold could potentially interfere with these disease processes.

Addressing Parkinson's Disease Pathologies

Similar to Alzheimer's, the therapeutic strategy for Parkinson's disease often involves the modulation of kinase activity to prevent neuronal cell death. Although specific research on this compound in the context of Parkinson's disease is limited, the known bioactivity of the pyrazole scaffold suggests that its derivatives could be explored for their ability to protect dopaminergic neurons, which are progressively lost in this disease.

Inhibition of Tau Hyperphosphorylation

The hyperphosphorylation of the tau protein is a critical event in the pathology of Alzheimer's disease and other tauopathies, leading to the formation of neurofibrillary tangles. The inhibition of kinases responsible for this process, such as glycogen (B147801) synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5), is a major focus of drug discovery. The pyrazole scaffold is a common feature in many kinase inhibitors, and therefore, derivatives of this compound represent a potential avenue for the development of novel tau hyperphosphorylation inhibitors.

Intermediates for Approved Pharmaceutical Agents (e.g., Ruxolitinib)

The chemical scaffold of this compound is a crucial component in the synthesis of several modern pharmaceutical agents. Its most notable application is as a key intermediate in the production of Ruxolitinib, a Janus kinase (JAK) inhibitor. allfordrugs.comchemspider.com Ruxolitinib is approved for the treatment of intermediate or high-risk myelofibrosis, a type of bone marrow cancer. allfordrugs.com

The synthesis of Ruxolitinib involves the strategic construction of its complex molecular architecture, where the cyclopentyl-pyrazolyl moiety is a cornerstone. a2bchem.com While not a direct one-step reaction from this compound, the synthesis relies on precursors that establish this core structure. For instance, a common synthetic route involves the Michael addition of 4-bromo-1H-pyrazole to a cyclopentyl-containing acceptor. scispace.com This is followed by a series of reactions, including a critical Suzuki coupling with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to assemble the final drug molecule. thieme.de The resulting intermediate, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is the active pharmaceutical ingredient, Ruxolitinib. a2bchem.com

Table 1: Key Intermediates and Reagents in Ruxolitinib Synthesis

Compound NameCAS NumberRole in Synthesis
4-bromo-1H-pyrazole2075-45-8Pyrazole core source thieme.de
4-chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1Pyrrolopyrimidine core source thieme.de
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile1236033-18-3 (related structure)Key intermediate combining pyrazole and cyclopentyl moieties scispace.com
Ruxolitinib941678-49-5Final Active Pharmaceutical Ingredient chemspider.com

Strategies for Enhancing Efficacy and Selectivity

The pyrazole ring system, as exemplified by this compound, is a "privileged scaffold" in medicinal chemistry. This means it can serve as a core structure for developing ligands for diverse biological targets. nih.gov Researchers employ several strategies to modify this scaffold to enhance the efficacy and selectivity of potential drug candidates.

Structural and Substituent Modification : The potency, selectivity, and pharmacokinetic properties of pyrazole-based inhibitors can be optimized through careful structural modifications. nih.gov For example, replacing more hydrophobic aromatic rings with the pyrazole ring can improve aqueous solubility and pharmacokinetic profiles. The nitrogen atoms of the pyrazole can form hydrogen bonds within the target's binding site, while the carbon atoms can engage in hydrophobic interactions, making it a versatile scaffold for achieving specific molecular orientations. nih.gov

Bioisosteric Replacement : This strategy involves substituting one part of a molecule with another that has similar physical or chemical properties to improve biological activity. In the development of novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, researchers replaced a phenylsulfonamide group with a pyrazole ring. nih.gov This led to a new series of potent and selective inhibitors, demonstrating the value of the pyrazole core as a bioisostere. nih.govnih.gov The resulting N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives showed potent CDK2 inhibitory activity. nih.gov

Topological and Regioisomeric Control : The precise arrangement of substituents on the pyrazole ring is critical for kinase inhibition. Studies have shown that the biological activity is highly dependent on the topology of the pyrazole ring. For instance, in the development of CDK2 inhibitors, a 1-methyl-1H-pyrazol-4-yl moiety at a specific position on the pyrimidine (B1678525) core was found to be significantly more active than its 1-methyl-1H-pyrazol-5-yl counterpart. nih.gov Similarly, altering the attachment point on the second pyrazole ring from the 4-position to the 5-position resulted in a dramatic loss of inhibitory activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Inhibitors

ModificationEffect on ActivityRationale/ExampleReference
N-Alkylation of PyrazoleCan increase potency but may also increase efflux rateN-alkylated pyrazoles showed high potency (IC₅₀ = 12 nM) but were subject to high efflux. nih.gov
Phenyl to Pyrazole ReplacementCan improve aqueous solubility and PK propertiesReplacing hydrophobic rings with the more polar pyrazole ring enhances drug-like properties. nih.gov
Regioisomeric changesSignificantly impacts kinase inhibitionChanging a pyrazol-4-yl to a pyrazol-5-yl substituent greatly reduced CDK2 inhibitory activity. nih.gov
Bioisosteric ReplacementCan lead to novel chemotypes with high potencyReplacing a phenylsulfonamide with a pyrazole led to CDK2 inhibitors with nanomolar potency (Kᵢ = 0.005 µM). nih.govnih.gov

Chemoinformatic and Library Synthesis Approaches

Modern drug discovery heavily relies on computational tools and high-throughput synthesis methods to accelerate the identification and optimization of lead compounds. The this compound scaffold is well-suited for these approaches.

Chemoinformatic Analysis : Chemoinformatic databases and prediction tools are used to guide the design of new molecules. For example, the SwissBioisostere database can be queried to assess the viability of replacing a chemical moiety with a bioisostere like pyrazole. nih.gov Data from this database indicated that replacing a benzene (B151609) ring with a pyrazole ring has a high probability of resulting in similar or improved biological activity, providing a strong rationale for synthesizing such derivatives. nih.gov Computational modeling can also predict the binding modes and physicochemical properties of novel pyrazole derivatives before their synthesis.

Library Synthesis : The pyrazole core is a versatile starting point for creating large collections, or libraries, of structurally related compounds. mdpi.com Synthetic strategies, such as multi-component reactions and parallel synthesis, allow for the rapid generation of diverse pyrazole derivatives. researchgate.net By systematically varying the substituents on the pyrazole ring (e.g., at the N1 and C4 positions of the this compound scaffold), chemists can explore a wide chemical space. This approach of creating structural diversity was employed in the development of kinase inhibitors, where different substituents were added to the pyrazole nitrogen to modulate potency and efflux rates. nih.gov This high-throughput approach increases the chances of discovering compounds with desired biological activities, such as enhanced potency or improved selectivity against a specific therapeutic target.

Future Directions and Emerging Research Avenues for 1 Cyclopentyl 1h Pyrazol 4 Amine

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives is an active area of research, with a growing emphasis on environmentally friendly methods. researchgate.netresearchgate.net Traditional synthesis often involves multiple steps and the use of hazardous reagents. Future research will likely focus on developing more efficient and sustainable synthetic routes to 1-Cyclopentyl-1H-pyrazol-4-amine and its analogs.

Key green chemistry approaches that are being explored for pyrazole synthesis and could be applied to the target compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from days to minutes, and improve product yields compared to conventional heating methods. gsconlinepress.comnih.govnih.gov Studies on other pyrazole derivatives have demonstrated the successful use of microwave irradiation for heterocyclocondensation reactions. nih.govafinitica.com

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes chemical waste and potential environmental impact. figshare.comnih.gov One-pot multicomponent reactions are particularly promising, as they combine simplicity, efficiency, and the generation of diverse products from readily available starting materials. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control over traditional batch methods. nih.govmdpi.com This approach has been successfully applied to the multi-step synthesis of other pyrazole derivatives, indicating its potential for the industrial production of this compound. afinitica.com

Novel Catalysts: The use of reusable and non-toxic catalysts, such as nano-ZnO, is another avenue for making the synthesis of pyrazoles greener. royal-chem.com

Future synthetic strategies may involve the one-pot transformation of suitable precursors, such as the reaction of a β-ketonitrile with N,N'-diphenylformamidine followed by cyclization with a hydrazine (B178648) under microwave irradiation. nih.gov Another approach could be the rhodium-catalyzed [5 + 1] annulation of a substituted phenyl-1H-pyrazol-5-amine with alkynoates, which has been shown to be an atom-economical method for creating fused pyrazole systems. rsc.org

Design and Synthesis of Novel Derivatives with Tailored Biological Activities

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for designing compounds that can interact with a wide range of biological targets. tandfonline.comnih.govnih.gov This makes this compound an excellent starting point for the design and synthesis of novel derivatives with specific biological activities. A significant focus of this research is on the development of kinase inhibitors for cancer therapy. nih.govmdpi.comresearchgate.net

Future research will likely involve the synthesis of new derivatives by modifying the core structure of this compound. For instance, creating a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides has been shown to yield compounds with antimicrobial properties. nih.gov The structure-activity relationship (SAR) of these new compounds can then be studied to optimize their therapeutic efficacy. nih.gov

The design of these novel derivatives will be guided by their intended biological target. For example, pyrazole-based compounds have been designed as inhibitors for a variety of kinases, including:

c-Met kinase nih.gov

VEGFR-2 kinase nih.gov

Aurora A kinase mdpi.com

BCR-ABL kinase mdpi.com

The synthesis of these derivatives often involves creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active groups to enhance biological activity. rsc.org

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational methods are becoming indispensable tools in modern drug discovery and development. For this compound and its derivatives, advanced computational modeling can provide deep insights into their mechanisms of action and guide the design of more potent and selective drugs. nih.govnih.gov

Key computational techniques that will be pivotal in future research include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and affinity. nih.govnih.gov Docking studies have been used to design novel pyrazole derivatives as VEGFR-2 kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govej-chem.org These models can be used to predict the activity of newly designed molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with a biological target over time, offering insights into the stability of the complex. nih.gov

In Silico ADME/Tox Prediction: These computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. rsc.orgasianpubs.org

By using these computational approaches, researchers can screen virtual libraries of this compound derivatives against various biological targets, prioritize compounds for synthesis, and optimize their drug-like properties. nih.gov

Integration with High-Throughput Screening for New Biological Targets

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. mdpi.com Integrating HTS with libraries of pyrazole derivatives, including those based on the this compound scaffold, can accelerate the discovery of new biological targets and novel therapeutic agents.

Future research will likely involve the creation of diverse chemical libraries based on the pyrazole-4-amine scaffold. These libraries can then be screened against a wide array of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify "hits" with desired activities. This unbiased approach can uncover unexpected therapeutic applications for this class of compounds. The development of miniaturized assay formats and advanced detection technologies will further enhance the efficiency of these screening efforts.

Potential for Material Science Applications

While the primary focus of research on pyrazole derivatives has been in the pharmaceutical and agrochemical sectors, there is emerging evidence of their potential in material science. royal-chem.commdpi.comnumberanalytics.com The unique electronic and photophysical properties of the pyrazole ring make it an attractive building block for novel materials. mdpi.com

Future investigations may explore the use of this compound and its derivatives in the development of:

Conductive Polymers: The nitrogen atoms in the pyrazole ring can participate in charge transport, making these compounds candidates for use in organic electronics. royal-chem.com

Photovoltaic Materials: The ability of pyrazole derivatives to absorb and emit light suggests potential applications in solar energy conversion. royal-chem.com

Dyes and Pigments: Pyrazole-based compounds have been used in the manufacturing of dyes. royal-chem.comresearchgate.net

Further research is needed to fully understand the structure-property relationships of these materials and to tailor their properties for specific applications.

Development of Multi-targeted Agents based on the Pyrazole-4-amine Scaffold

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. The pyrazole-4-amine scaffold, being a privileged structure, is an ideal starting point for the development of multi-targeted agents. tandfonline.comnih.govnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Future research in this area will focus on designing and synthesizing derivatives of this compound that can inhibit multiple key signaling pathways involved in a particular disease. For example, a single compound could be designed to inhibit both a key kinase and a growth factor receptor involved in tumor progression. researchgate.net The development of such multi-targeted agents will require a deep understanding of the disease biology and sophisticated computational design tools to achieve the desired polypharmacology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.